molecular formula C11H19NO4 B12927662 tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate

tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate

Cat. No.: B12927662
M. Wt: 229.27 g/mol
InChI Key: CSCYLUWCHOCIRE-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to a morpholine ring. The compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate typically involves the reaction of a morpholine derivative with tert-butyl chloroformate and a formylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for better control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the formyl group with the morpholine ring and tert-butyl group makes this compound a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H19NO4/c1-8-9(7-13)12(5-6-15-8)10(14)16-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m1/s1

InChI Key

CSCYLUWCHOCIRE-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)C=O

Canonical SMILES

CC1C(N(CCO1)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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